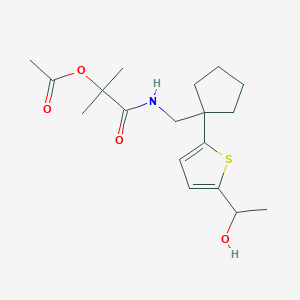

![molecular formula C6H8N2O B3013369 1,4,6,7-四氢吡喃并[4,3-c]吡唑 CAS No. 258353-57-0](/img/structure/B3013369.png)

1,4,6,7-四氢吡喃并[4,3-c]吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic scaffold that has garnered interest due to its potential in pharmaceutical chemistry. The structure of this compound features a fused pyrazole ring, which is a five-membered ring containing nitrogen atoms, attached to a pyrano ring, a six-membered oxygen-containing ring. This bicyclic system is known for its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of related tetrahydropyrazolo scaffolds has been reported through various methods. For instance, a novel synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones involves a five-step process starting with a 'ring switching' transformation and includes steps such as Appel bromination and N(1)-alkylation . Another efficient synthesis route for a similar scaffold, tetrahydropyrazolo[3,4-c]pyridin-5-one, utilizes Dieckmann condensation followed by hydrazine cyclisation . Additionally, a facile one-pot synthesis of 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones has been achieved, allowing for rapid derivatization with various substituents .

Molecular Structure Analysis

The molecular structure of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its derivatives is characterized by the presence of multiple substituents that can be introduced at different positions on the rings. This structural versatility is crucial for the pharmacological properties of these compounds. The regioselective synthesis of tetrasubstituted pyrazoles has been explored, which is indicative of the ability to manipulate the electronic and steric properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrano[4,3-c]pyrazole derivatives includes various reactions such as cycloadditions, condensations, and substitutions. For example, regioselective synthesis of tetrasubstituted pyrazoles can be achieved through reactions of N-arylhydrazones with nitroolefins, suggesting a stepwise cycloaddition mechanism . Moreover, organocatalytic one-pot asymmetric synthesis of related pyrano[2,3-c]pyrazoles has been developed, showcasing the potential for enantioselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives are influenced by the nature of the substituents and the overall molecular architecture. For instance, tetrasubstituted pyrazoles synthesized through a one-pot, four-step sequence exhibit intense blue fluorescence and high quantum yields, which is indicative of their potential use in materials science . The use of different catalysts, such as starch solution, can also impact the reaction outcomes and the properties of the synthesized compounds .

科学研究应用

抗癌剂的合成

- 背景: 1,4,6,7-四氢吡喃并[4,3-c]吡唑的衍生物化合物已被合成,作为潜在的抗癌剂。这些衍生物是使用基于 1,4:3,6-二氢果糖的新型多米诺方法合成的。

- 应用: 合成的化合物对几种人癌细胞系表现出显着的体外抗肿瘤活性。在这些测试中,一些化合物的效力甚至高于阳性对照 5-氟尿嘧啶。

- 来源: (Wang 等人,2016)。

有机化学中的不对称合成

- 背景: 1,4,6,7-四氢吡喃并[4,3-c]吡唑用于生物活性杂环的高效一步不对称合成。该过程涉及仲胺催化的不对称迈克尔/维蒂希/氧杂迈克尔反应序列。

- 应用: 通过这种方法获得的化合物以其在单次纯化步骤后良好的至非常好的产率和优异的对映选择性而著称。

- 来源: (Enders 等人,2012)。

新型支架结构的开发

- 背景: 研究重点是开发新型的 1,4,6,7-四氢吡唑并[3,4-c]吡啶-5-酮支架,具有结合各种取代基的潜力。该支架是使用狄克曼缩合和肼环化合成的。

- 应用: 结果支架结构可以潜在地用于进一步的化学修饰和在药物化学中的应用。

- 来源: (Howe 等人,2014)。

光谱和结构研究

- 背景: 合成了一种特定的化合物,6-氨基-3-苯基-4-(吡啶-4-基)-2,4-二氢吡喃并[2,3-c]吡唑-5-腈,并对其光谱和结构性质进行了研究。该化合物是使用多组分一锅法合成的。

- 应用: 该研究结合了实验和计算方法来分析该化合物的振动频率和核磁共振谱,表明其在药物发现中具有潜在的药学重要性。

- 来源: (Kumar 等人,2020)。

化学合成技术

- 背景: 吡唑,包括 1,4,6,7-四氢吡喃并[4,3-c]吡唑,在药物和蛋白质配体中很重要。已经探索了用于制备它们的新合成方法,特别关注催化分子间 C-H 芳基化。

- 应用: 该研究为合成复杂芳基化吡唑奠定了基础,为有机合成和药物研究领域做出了重大贡献。

- 来源: (Goikhman 等人,2009)。

安全和危害

The safety information for 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for the study of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications . The integration of green methodologies in the synthesis of these compounds is also a promising area of research .

作用机制

Target of Action

This compound belongs to the pyrazole class of molecules, which are known to have a broad range of biological activities

Mode of Action

Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation and cancer

Result of Action

Some pyrazole derivatives have been shown to exhibit antiproliferative activity, suggesting potential anticancer effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity . .

属性

IUPAC Name |

1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXUWXXNYXLXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

258353-57-0 |

Source

|

| Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

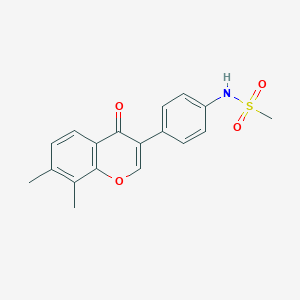

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

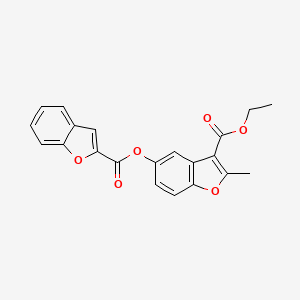

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

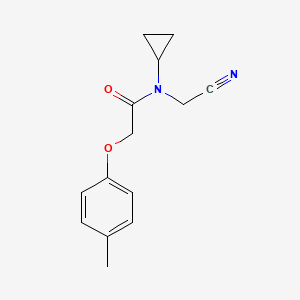

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)